molecular formula C12H11N3O B11889300 4-Methyl-[2,3'-bipyridine]-5'-carboxamide CAS No. 1346686-67-6

4-Methyl-[2,3'-bipyridine]-5'-carboxamide

Cat. No.: B11889300
CAS No.: 1346686-67-6
M. Wt: 213.23 g/mol
InChI Key: LBNUQRUDGFKCNC-UHFFFAOYSA-N
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Description

4-Methyl-[2,3’-bipyridine]-5’-carboxamide is a derivative of bipyridine, a class of compounds known for their versatile applications in various fields such as chemistry, biology, and materials science. Bipyridine derivatives are particularly notable for their ability to coordinate with metal centers, making them valuable as ligands in coordination chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-[2,3’-bipyridine]-5’-carboxamide typically involves the coupling of pyridine derivatives. One common method is the homocoupling of 4-bromo-2,6-dimethylpyridine under mild conditions using nickel bromide (NiBr₂), triphenylphosphine (PPh₃), tetraethylammonium iodide (Et₄NI), and zinc powder . This method yields high conversion rates and is relatively straightforward.

Industrial Production Methods

Industrial production methods for bipyridine derivatives often involve metal-catalyzed cross-coupling reactions such as Suzuki, Stille, and Negishi couplings. These methods are scalable and can be optimized for higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-[2,3’-bipyridine]-5’-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

4-Methyl-[2,3’-bipyridine]-5’-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-[2,3’-bipyridine]-5’-carboxamide involves its ability to coordinate with metal centers, thereby influencing various molecular pathways. This coordination can affect the redox properties of the metal center, leading to changes in catalytic activity and other chemical properties .

Comparison with Similar Compounds

Similar Compounds

  • 2,2’-Bipyridine
  • 3,3’-Bipyridine
  • 4,4’-Bipyridine
  • 2,2’-Bipyrimidine

Uniqueness

4-Methyl-[2,3’-bipyridine]-5’-carboxamide is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly effective in certain catalytic and coordination chemistry applications .

Properties

CAS No.

1346686-67-6

Molecular Formula

C12H11N3O

Molecular Weight

213.23 g/mol

IUPAC Name

5-(4-methylpyridin-2-yl)pyridine-3-carboxamide

InChI

InChI=1S/C12H11N3O/c1-8-2-3-15-11(4-8)9-5-10(12(13)16)7-14-6-9/h2-7H,1H3,(H2,13,16)

InChI Key

LBNUQRUDGFKCNC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)C2=CC(=CN=C2)C(=O)N

Origin of Product

United States

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